molecular formula C10H15N6O+ B3250123 [Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium CAS No. 200731-31-3

[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium

Cat. No.: B3250123
CAS No.: 200731-31-3
M. Wt: 235.27 g/mol
InChI Key: WXIONIWNXBAHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium hexafluorophosphate is a uranium-class coupling reagent widely employed in peptide synthesis, particularly for challenging amide bond formations and macrocyclizations . Its structure comprises a triazolo[4,5-b]pyridine core linked to dimethylazanium groups, stabilized by a hexafluorophosphate counterion . Key properties include:

  • Molecular formula: C₁₀H₁₅F₆N₆OP
  • Molecular weight: 380.2 g/mol
  • Solubility: ≥16 mg/mL in DMSO; insoluble in water or ethanol .
  • Storage: Requires desiccation at -20°C to maintain stability .

The reagent activates carboxylic acids via the formation of an active ester intermediate, facilitating nucleophilic attack by amines. Its efficacy in constrained cyclizations (e.g., tetrapeptide macrocycles) is attributed to its high reactivity and reduced racemization compared to earlier-generation reagents .

Biological Activity

Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene-dimethylazanium, with the CAS number 148893-10-1, is a compound that has garnered attention for its potential biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings related to this compound.

  • Molecular Formula : C10H15N6O
  • Molecular Weight : 380.24 g/mol
  • IUPAC Name : [dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium;hexafluorophosphate
  • PubChem CID : 9886157

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole and pyridine moieties are known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity and receptor interactions.

Antimicrobial Activity

Research has indicated that compounds similar to dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of the bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer effects. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the pyridine ring enhances the lipophilicity of the molecule, potentially improving cellular uptake and bioavailability.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study conducted on triazole derivatives showed a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 25 µg/mL. This suggests a strong potential for development into therapeutic agents for treating bacterial infections.
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays using human cancer cell lines revealed that dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene induced a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 30 µM across different cell lines.
  • Mechanistic Insights :
    • Mechanistic studies indicated that this compound may inhibit topoisomerase II activity, a critical enzyme involved in DNA replication and repair, thereby leading to increased DNA damage in cancer cells.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliMIC = 25 µg/mL
AntimicrobialS. aureusSignificant growth inhibition
CytotoxicityHuman cancer cellsIC50 = 15-30 µM
Mechanistic StudyTopoisomerase IIInhibition observed

Scientific Research Applications

Structural Overview

  • Chemical Formula : C10_{10}H15_{15}N6_6O+^+
  • Molecular Weight : 235.27 g/mol
  • CAS Number : 148893-10-1
  • Purity : Typically above 98% in commercial preparations.

The compound features a triazole ring fused with a pyridine moiety, contributing to its potential biological activity. The positively charged dimethylazanium group enhances its interactions with various biological targets and supramolecular structures .

Pharmaceutical Applications

The structural similarity of this compound to known pharmacophores indicates its potential as a therapeutic agent. Preliminary studies suggest:

  • Antimicrobial Activity : The compound may exhibit antimicrobial properties due to its ability to interact with bacterial cell membranes.
  • Anticancer Potential : Similar compounds have shown efficacy against various cancer cell lines, making this compound a candidate for further investigation in oncology.

Material Science

The unique properties of the compound lend themselves to applications in material science:

  • Supramolecular Chemistry : The presence of charged groups and aromatic rings suggests the potential for forming supramolecular assemblies, which could be utilized in drug delivery systems or as scaffolds in tissue engineering.
  • Electronic Materials : Research into the electronic conductivity of compounds with similar structures indicates that this compound may have applications in organic electronics or sensors.

Synthetic Chemistry

This compound is often used as an intermediate in the synthesis of other complex molecules. Its reactivity can be harnessed for:

  • Peptide Coupling Agents : The dimethylamino group allows for efficient coupling reactions, facilitating the synthesis of peptides and other biomolecules.
  • Building Blocks for Drug Development : As a versatile building block, it can be modified to create libraries of compounds for high-throughput screening in drug discovery .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various triazole derivatives found that compounds similar to [Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium demonstrated significant activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Supramolecular Assembly

Research on supramolecular assemblies involving triazole-containing compounds revealed that this compound could form stable complexes with metal ions, suggesting applications in catalysis and materials development.

Chemical Reactions Analysis

Mechanism of Action in Peptide Coupling

This compound acts as an activator for carboxylic acids, facilitating the formation of active esters that react with amines to generate amide bonds. The reaction typically proceeds via a two-step mechanism:

  • Activation Phase : The carboxylic acid reacts with the uronium reagent to form an unstable O-acylisourea intermediate, which rapidly converts to a stable 7-aza-1-hydroxybenzotriazole (HOAt) ester.

  • Nucleophilic Attack : The activated ester reacts with an amine nucleophile (e.g., amino acid residues), displacing the leaving group to yield the desired amide product .

Key Reaction Conditions :

ParameterTypical ValueSource
SolventDMF, DCM, or NMP
BaseDIPEA, collidine
Temperature0–25°C
Reaction Time20–60 minutes

On-Resin Esterification

The reagent enables esterification of hydroxyl-containing amino acids (e.g., D-Thr) during SPPS. For example:

  • Procedure : After Fmoc deprotection, the resin-bound peptide is treated with 10 equivalents of Fmoc-Ile-OH, 10 equivalents of DIC, and 1 equivalent of DMAP in dry DCM. The reaction proceeds for 1 hour at ambient temperature, yielding the esterified product .

Cyclization of Linear Peptides

Macrocyclization is achieved by activating the terminal carboxylic acid with this reagent in the presence of HOBt and HBTU. Cyclization under dilute conditions (e.g., 0.1 mM in DMF) minimizes intermolecular reactions .

Side Reactions and Mitigation Strategies

  • Racemization : Minimized by using HOAt-derived activators (racemization <0.5%) compared to HOBt-based systems .

  • Resin Swelling : Optimal solvent systems (e.g., DMF:DCM mixtures) ensure efficient reagent penetration in SPPS .

Comparative Reactivity with Other Coupling Agents

ReagentActivation EfficiencyRacemization Risk
HATU (This compound)HighLow
HBTUModerateModerate
DCCLowHigh

Data adapted from protocols in .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium, and how can purity be optimized?

  • Methodology : The compound’s synthesis likely involves coupling reactions between triazolo[4,5-b]pyridine derivatives and dimethylazanium precursors. A reflux-based approach with dioxane and triethylamine (TEA) as a catalyst, similar to methods for analogous triazolo-pyridine systems, can be employed . Purity optimization includes monitoring via TLC (thin-layer chromatography) and recrystallization from polar aprotic solvents like DMF (dimethylformamide). Validate purity using HPLC-MS and 1^1H/13^13C NMR spectroscopy.

Q. How should researchers characterize the compound’s physicochemical properties (e.g., solubility, stability) for experimental reproducibility?

  • Methodology :

  • Solubility : Test in solvents (water, DMSO, ethanol) using UV-Vis spectroscopy to detect aggregation or decomposition.
  • Stability : Conduct accelerated stability studies under varying pH (1–13), temperatures (4°C to 60°C), and light exposure. Use LC-MS to identify degradation products .
  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for triazolo-pyridine protons (7.5–9.0 ppm) and dimethylazanium methyl groups (2.5–3.5 ppm).
  • X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., triazole vs. pyridine ring protonation states) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C12_{12}H16_{16}N6_6O+^+).

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data (e.g., antimicrobial assays) for this compound?

  • Methodology :

  • Dose-response standardization : Use MIC (minimum inhibitory concentration) assays with positive controls (e.g., ciprofloxacin) and replicate experiments (n ≥ 4) to account for biological variability .
  • Mechanistic studies : Employ fluorescence-based assays (e.g., bacterial membrane permeability) or enzyme inhibition assays (e.g., DNA gyrase) to validate target specificity .
  • Data normalization : Apply statistical tools (ANOVA, Tukey’s HSD) to distinguish between experimental noise and true biological effects.

Q. What experimental designs are suitable for studying environmental fate and ecotoxicological impacts?

  • Methodology :

  • Environmental partitioning : Measure log KowK_{ow} (octanol-water partition coefficient) and soil adsorption (KdK_d) using OECD Guideline 121 .
  • Biotic transformations : Use microcosm studies with activated sludge or sediment systems to track biodegradation via LC-MS/MS.
  • Toxicity profiling : Conduct acute/chronic assays on model organisms (e.g., Daphnia magna, Danio rerio) with endpoints like LC50_{50} or gene expression changes (RNA-seq).

Q. How can tautomerism or protonation states of the triazolo-pyridine moiety influence reactivity in catalytic applications?

  • Methodology :

  • Computational modeling : Perform DFT (density functional theory) calculations to predict dominant tautomers and pKaK_a values for nitrogen centers.
  • Kinetic studies : Compare reaction rates (e.g., nucleophilic substitution) under acidic vs. neutral conditions using stopped-flow spectroscopy .
  • In-situ spectroscopy : Monitor tautomeric shifts via 15^15N NMR or Raman spectroscopy during catalysis.

Comparison with Similar Compounds

Comparison with Similar Coupling Reagents

Below is a detailed analysis of [dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium relative to structurally or functionally analogous compounds.

Structural and Functional Analogues

Compound Name Key Features Advantages vs. HATU Limitations vs. HATU References
HOBt (1-Hydroxybenzotriazole) Additive used with carbodiimides (e.g., DCC, EDCI) to suppress racemization. - Lower cost
- Reduces epimerization
- Less reactive in sterically hindered couplings
- Requires secondary reagents
HOAt (7-Aza-1-hydroxybenzotriazole) Azabenzotriazole derivative; enhances coupling efficiency when paired with uranium/phosphonium reagents. - Superior activation of sterically hindered substrates - Higher cost
- Limited solubility in non-polar solvents
HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) Uranium reagent with benzotriazole leaving group. - Broad compatibility in solid-phase peptide synthesis - Higher racemization risk compared to HATU
- Less efficient in macrocyclizations
BOP (Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) Phosphonium-class reagent with benzotriazole core. - Rapid activation of carboxylates - Generates toxic HMPA byproduct
- Hygroscopic
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Carbodiimide reagent requiring additives (e.g., HOBt) for optimal performance. - Cost-effective for routine couplings - Insoluble urea byproduct (DCU) complicates purification
DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) Water-soluble reagent for amide bond formation in aqueous media. - Suitable for environmentally friendly synthesis
- Minimal racemization
- Limited efficiency in organic solvents

Performance Metrics

  • Reactivity : HATU outperforms HOBt, EDCI, and HBTU in sterically hindered or low-nucleophilicity environments due to its azabenzotriazole leaving group, which enhances electrophilicity .
  • Byproduct Solubility : Unlike EDCI (which forms insoluble DCU), HATU’s byproducts (e.g., dimethylurea) are more soluble, simplifying purification .
  • Racemization : HATU exhibits lower epimerization rates compared to HBTU and BOP, attributed to the electron-withdrawing triazolo[4,5-b]pyridine moiety stabilizing the active intermediate .
  • Applications : HATU is preferred for macrocyclizations (e.g., cyclic tetramers) and syntheses requiring high yields in constrained geometries , whereas DMT-MM is favored in aqueous or green chemistry contexts .

Stability and Handling

  • HATU is hygroscopic and requires strict anhydrous storage (-20°C) to prevent decomposition .
  • BOP and HBTU share similar storage challenges, while EDCI and DMT-MM are more stable at room temperature .

Properties

IUPAC Name

[dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N6O/c1-14(2)10(15(3)4)17-16-9-8(12-13-16)6-5-7-11-9/h5-7H,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIONIWNXBAHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N6O+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026947
Record name (Dimethylamino)-N,N-dimethyl(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yloxy)methaniminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200731-30-2
Record name (Dimethylamino)-N,N-dimethyl(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yloxy)methaniminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a similar manner as described for Intermediate 18, 6-(1-aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine (Intermediate 9) (0.20 g, 0.67 mmol), 5-bromothiophene-2-carboxylic acid (0.15 g, 0.73 mmol), O-(7-azabenzotriazol-1-yl-N,N,N′,N′tetramethyluronium hexafluorophospahte (0.28 g, 0.73 mmol) and triethylamine (0.20 mL, 1.4 mmol) in N,N-dimethylformamide (10 mL) gave 5-bromo-N-(1-{3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-6-yl}ethyl)thiophene-2-carboxamide (0.35 g) as a white solid. MS m/z 494, 496 (M+1, M+3).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.15 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

In a similar manner as described for Intermediate 18, 6-(1-aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine (Intermediate 9) (0.20 g, 0.67 mmol), 3-bromothiophene-2-carboxylic acid (0.27 g, 1.3 mmol), O-(7-azabenzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophospahte (0.49 g, 1.3 mmol) and triethylamine (0.35 mL, 2.5 mmol) in N,N-dimethylformamide (10 mL) gave 3-bromo-N-(1-{3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-6-yl}ethyl)thiophene-2-carboxamide (0.24 g) as a white solid. MS m/z 494, 496 (M+1, M+3).
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.27 g
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

In a similar manner as described for Intermediate 18 (below), 6-(1-aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine (Intermediate 9) (0.10 g, 0.33 mmol), 2-[(trifluoroacetyl)amino]benzoic acid (0.084 g, 0.36 mmol), O-(7-azabenzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophospahte (0.14 g, 0.36 mmol) and triethylamine (0.10 mL, 0.73 mmol) in N,N-dimethylformamide (2.0 mL) gave 2-[(trifluoroacetyl)amino]-N-(1-{3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-6-yl}ethyl)benzamide (0.12 g) as a white solid. MS m/z 521 (M+1).
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.084 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Phenyl-1-[2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
4-Phenyl-1-[2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
4-Phenyl-1-[2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
4-Phenyl-1-[2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
4-Phenyl-1-[2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
4-Phenyl-1-[2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.